Aloin-A

Analytical Method Validation HPLC Quality Control

Aloin-A (Barbaloin-A, CAS 20226-90-8) is a naturally occurring C-glycosylated anthraquinone and a primary bioactive constituent found in the leaf exudate of various Aloe species. It exists as one of two epimers, alongside Aloin-B, which differ in the stereochemistry at a single carbon center.

Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
CAS No. 20226-90-8
Cat. No. B1195229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloin-A
CAS20226-90-8
Synonymsalloin
aloin
aloin A
aloin B
Molecular FormulaC21H22O9
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
InChIInChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2
InChIKeyAFHJQYHRLPMKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aloin-A (CAS 20226-90-8): Analytical Standard and Research Tool Procurement Guide


Aloin-A (Barbaloin-A, CAS 20226-90-8) is a naturally occurring C-glycosylated anthraquinone and a primary bioactive constituent found in the leaf exudate of various Aloe species . It exists as one of two epimers, alongside Aloin-B, which differ in the stereochemistry at a single carbon center . As a reference standard, Aloin-A is essential for the quality control and quantification of Aloe vera raw materials and finished products , and it serves as a critical analytical tool for research into its distinct pharmacological properties, including its iron-chelating and antioxidant/prooxidant activities .

Why Aloin-A and Aloin-B Cannot Be Considered Interchangeable Analytical Standards


Although Aloin-A and its epimer Aloin-B share the same molecular formula and often co-occur in natural sources, they are distinct chemical entities with separate CAS numbers (20226-90-8 and 28371-16-6, respectively) . Their structural difference, while subtle, mandates their separation and independent quantification in validated analytical methods . Procurement of a mixture or the incorrect isomer compromises the accuracy of quantitative assays, as chromatographic resolution is required for proper analysis, and their individual purities in commercial standards can differ significantly . Furthermore, evidence suggests their distinct stereochemistry may lead to differential biological interactions, underscoring the scientific necessity for isomer-pure material in research applications .

Quantitative Evidence for Selecting Aloin-A over Analogs: A Comparative Guide


Validated HPLC Quantification: Aloin-A as a Superior Single-Calibrant Reference Standard

A single-laboratory validated HPLC method demonstrates that a calibration curve generated solely with Aloin-A can be reliably used to quantify both Aloin-A and Aloin-B. The method provides superior linearity for Aloin-A with an R² ≥ 0.999 . This is in contrast to the need for separate calibrants for Aloin-B and Aloe-emodin, streamlining analytical workflows. The method achieves adequate chromatographic resolution (Rs ≥ 1) between the two epimers .

Analytical Method Validation HPLC Quality Control

Differential Aqueous Stability and Degradation Kinetics of Aloin-A

Aloin-A exhibits marked instability in aqueous solutions, degrading rapidly in a temperature- and pH-dependent manner. At 50°C, its concentration decreases by over 90% within 12 hours . In stark contrast, it is highly stable under acidic conditions, with 94% of the compound remaining after 14 days at pH 2.0 . These kinetics are critical for experimental design and formulation, and while both Aloin A and B are unstable, the specific degradation profile and product formation for Aloin-A are well-characterized .

Stability Degradation Kinetics Formulation

Concentration-Dependent Prooxidant vs. Antioxidant Effects on DNA Compared to Aloe-Emodin

Aloin-A demonstrates a complex, concentration-dependent effect on free radical-induced DNA breaks, acting as a prooxidant at lower concentrations and an antioxidant at higher ones. Specifically, at 1.25–2.5 mM, Aloin-A prevented 5–30% of DNA breaks, whereas at 8–300 μM, it increased DNA damage by 24–74% . In the same study, Aloe-emodin showed little antioxidant effect and instead exhibited a prooxidant effect (29–35% increase in DNA damage) at the higher concentration range of 1.25–2.5 mM . This directly contrasts with Aloin-A's protective role at the same high concentrations.

Antioxidant Prooxidant DNA Damage

Antipromastigote Activity: A Direct Comparison of Aloin A/B Mixture, Aloe-Emodin, and Rhein

In a comparative study against Leishmania promastigotes, an Aloin A/B mixture showed lower potency than its derivatives. The IC50 of the Aloin A/B mixture against L. aethiopica was 3.94 ± 0.33 μg/mL (9.4 μM) . This was less potent than the aglycone derivative Aloe-emodin (IC50 = 2.81 ± 0.43 μg/mL, 10.4 μM) and the further oxidized derivative Rhein (IC50 = 1.91 ± 0.61 μg/mL, 6.7 μM) . Importantly, despite lower potency, the Aloin A/B mixture and its derivatives showed a superior safety profile, with LC50 values against human THP-1 cells (369.2 – 611.6 μM) being much higher than the reference drug Amphotericin B (LC50 = 11.1 μM) .

Antileishmanial Selectivity Index Natural Product

High-Purity Aloin-A Isolation via Counter-Current Chromatography Yields Comparable Quantities to Aloin-B

High-speed counter-current chromatography (HSCCC) effectively resolves and purifies Aloin-A and Aloin-B from crude Aloe extracts. A single preparative run starting with 180 mg of crude extract yielded 18 mg of pure Aloin-A at 95.2% purity and 16 mg of pure Aloin-B at 96.8% purity . This demonstrates that both epimers can be obtained in similar yields and high purity from the same source material, providing a reliable method for sourcing isomerically pure compounds for research .

Preparative Chromatography Isolation Purification

Chromatographic Performance Metrics: Aloin-A vs. Aloin-B vs. Aloe-Emodin

A multi-laboratory validation study for an HPLC method to detect Aloin-A, Aloin-B, and Aloe-emodin provides comparative performance data. For Aloin-A, the method achieved a relative standard deviation (RSD) of 3.1%, compared to 3.9% for Aloin-B and 2.5% for Aloe-emodin, indicating good precision for all three analytes . The correlation coefficients (R) for the calibration curves were excellent for all three, at 0.99986, 0.99991, and 0.99998, respectively .

Chromatography HPLC Analytical Method Development

Recommended Application Scenarios for Procuring Aloin-A (CAS 20226-90-8)


Analytical Quality Control (QC) of Aloe-Based Raw Materials and Finished Products

Procure Aloin-A as the primary reference standard for quantitative HPLC analysis of Aloe vera extracts. As demonstrated by the validated method, a single Aloin-A calibration curve (R² ≥ 0.999) can be used to accurately quantify both Aloin-A and Aloin-B content in a sample, streamlining the QC workflow and reducing the need for multiple standards .

Mechanistic Studies of Antioxidant and Prooxidant Pathways

Use Aloin-A to investigate the concentration-dependent switch from prooxidant to antioxidant activity. Its distinct profile, where it protects DNA from damage at high concentrations (1.25-2.5 mM) but promotes damage at low concentrations (8-300 μM), provides a defined system for studying these cellular redox mechanisms . This contrasts with Aloe-emodin, which exhibits only prooxidant effects at high concentrations.

Structure-Activity Relationship (SAR) Studies in Antiparasitic Drug Discovery

Employ Aloin-A as the foundational glycosylated reference compound for a series of anthraquinone derivatives. By comparing its activity (e.g., IC50 of 9.4 μM against L. aethiopica promastigotes) to its deglycosylated derivative Aloe-emodin and further oxidized derivative Rhein, researchers can systematically map the contribution of the sugar moiety and oxidation state to both antiparasitic activity and host cell cytotoxicity .

Stability and Forced Degradation Studies for Formulation Development

Utilize Aloin-A to model the degradation kinetics of aloins under various pH and temperature conditions. The compound's known instability in aqueous, neutral-to-basic, and high-temperature environments (>90% degradation in 12h at 50°C) , contrasted with its high stability at acidic pH, makes it an ideal tool for developing and testing encapsulation strategies (e.g., nanoparticles) aimed at improving the shelf-life and bioavailability of aloe-derived ingredients .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloin-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.